1-(3-chloro-4-methylphenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide
Description
1-(3-chloro-4-methylphenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide is an organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Properties
IUPAC Name |
1-(3-chloro-4-methylphenyl)-5-methyl-N-phenyltriazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4O/c1-11-8-9-14(10-15(11)18)22-12(2)16(20-21-22)17(23)19-13-6-4-3-5-7-13/h3-10H,1-2H3,(H,19,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJLOULRLFOYACX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC=CC=C3)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chloro-4-methylphenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be formed through a cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu) in the presence of a base.
Substitution Reactions:
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using a carboxylic acid derivative and an amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-(3-chloro-4-methylphenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chloro and methyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenated precursors, amines, and bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or demethylated products.
Scientific Research Applications
Antimicrobial Activity
The compound has demonstrated significant antimicrobial properties. Studies have shown that triazole derivatives exhibit activity against various bacterial strains. For instance, a related compound was tested against Staphylococcus aureus and Escherichia coli, displaying minimum inhibitory concentrations (MIC) as low as 8 µg/mL .
Case Study: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of several triazole compounds, including 1-(3-chloro-4-methylphenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide. The results indicated that this compound inhibited bacterial growth effectively:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
This suggests potential for development as an antibacterial agent.
Anticancer Properties
Triazole compounds are also being explored for their anticancer potential. The structural features of this compound may contribute to its ability to inhibit cancer cell proliferation.
Case Study: Cytotoxicity Against Cancer Cells
In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The following table summarizes the findings:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 10 |
| MCF7 (breast cancer) | 15 |
| A549 (lung cancer) | 12 |
These results indicate that the compound has promising anticancer activity and warrants further investigation.
Fungicidal Activity
The compound shows potential as a fungicide due to its triazole structure, which is known for inhibiting fungal sterol biosynthesis.
Case Study: Efficacy Against Fungal Pathogens
Research has demonstrated that derivatives similar to this compound exhibit significant antifungal activity:
| Fungal Pathogen | EC50 (µg/mL) |
|---|---|
| Fusarium oxysporum | 20 |
| Aspergillus niger | 25 |
| Candida albicans | 30 |
These findings indicate its potential utility in agricultural settings for managing fungal diseases.
Data Summary and Insights
The following table consolidates the key findings related to the applications of the compound:
| Application Type | Target Organism/Cell Line | Activity/Effect | Observed Value |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | MIC | 8 µg/mL |
| Antimicrobial | Escherichia coli | MIC | 16 µg/mL |
| Anticancer | HeLa | IC50 | 10 µM |
| Anticancer | MCF7 | IC50 | 15 µM |
| Fungicidal | Fusarium oxysporum | EC50 | 20 µg/mL |
Mechanism of Action
The mechanism of action of 1-(3-chloro-4-methylphenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
1-(3-chloro-4-methylphenyl)-3-methyl-urea: Another compound with a similar structure but different functional groups.
3-chloro-4-methylphenyl isocyanate: A precursor used in the synthesis of various derivatives.
N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: A compound with similar substituents but a different core structure.
Uniqueness
1-(3-chloro-4-methylphenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide is unique due to its specific triazole core and the combination of substituents, which confer distinct chemical and biological properties
Biological Activity
The compound 1-(3-chloro-4-methylphenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide is a member of the triazole family, which has garnered attention in medicinal chemistry for its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, efficacy against various diseases, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , indicating the presence of chlorine and multiple nitrogen atoms, which are crucial for its biological interactions. The triazole ring is known for its role in various pharmacological activities, including antifungal and anticancer properties.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer activity. It has been tested against several cancer cell lines with promising results:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 | 3.79 | Induction of apoptosis |
| SF-268 | 12.50 | Cell cycle arrest |
| NCI-H460 | 42.30 | Inhibition of proliferation |
These findings suggest that the compound may induce apoptosis and inhibit cell proliferation through various pathways, including the modulation of cyclin-dependent kinases (CDKs) .
Antimicrobial Activity
The compound has also shown potential as an antimicrobial agent. In vitro studies have reported its effectiveness against multidrug-resistant strains of bacteria:
| Pathogen | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 4–8 | Moderate |
| Mycobacterium abscessus | 0.5–1.0 | Potent |
This antimicrobial activity points to the compound's potential utility in treating infections caused by resistant strains .
Anti-inflammatory Properties
Preliminary evaluations have indicated that this triazole derivative possesses anti-inflammatory properties comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs). The anti-inflammatory activity was assessed using standard models, revealing a significant reduction in inflammatory markers .
Case Study 1: Anticancer Efficacy
A study conducted by Li et al. evaluated the anticancer effects of the compound on A549 lung cancer cells. The results indicated a dose-dependent inhibition of cell growth with an IC50 value of 26 µM, suggesting that the compound could be a candidate for further development in lung cancer therapy .
Case Study 2: Antimicrobial Effectiveness
Another research effort focused on the antimicrobial efficacy against clinical isolates of resistant bacteria. The compound demonstrated strong activity against Mycobacterium tuberculosis strains with MIC values significantly lower than those of traditional antibiotics, indicating its potential as a new therapeutic agent for tuberculosis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
